
6-Chloropurine-9-b-D-glucoside
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Overview
Description
6-Chloropurine-9-b-D-glucoside is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a β-D-glucoside moiety. This compound has garnered significant attention in the biomedical sector due to its potential therapeutic applications, including its efficacy against certain cancer variants and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves the nucleophilic substitution reaction of 6-chloropurine derivatives with β-D-glucoside under mild conditions. One efficient method employs microwave irradiation to facilitate the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. This solvent-free process yields high purity products within a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly processes are often applied. The use of microwave irradiation and solvent-free conditions aligns with these principles, ensuring efficient and sustainable production.
Chemical Reactions Analysis
Substitution Reactions at C6-Chlorine
The C6-chlorine atom serves as a reactive site for nucleophilic displacement:
a. Condensation with Amines
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Reaction with aromatic or isoprenoid amines replaces the C6-chlorine to form N⁶-substituted glucosides. For example:
b. Palladium-Mediated Cross-Coupling
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Suzuki-Miyaura coupling with arylboronic acids replaces C6-chlorine to generate 6-arylpurine glucosides. For example, coupling with phenylboronic acid yields 6-phenyl-9-β-D-glucoside in >80% yield under Pd(PPh₃)₄ catalysis .
Regioselectivity and Stereochemical Control
The unprotected C2-OH of glucose plays a critical role in directing β-stereoselectivity during glycosylation:
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Neighboring Group Effect : The C2-OH facilitates β-anomer formation via transient hydrogen bonding or oxocarbenium ion stabilization. Substitution with 2-deoxy-glucose abolishes stereochemical control, leading to complex mixtures .
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Anomeric Configuration : NMR analysis (ROESY) confirms β-configuration through characteristic H-1 chemical shifts (δ = 5.4–5.7 ppm) and coupling constants (J₁,₂ = 7–9 Hz) .
Derivatization and Functionalization
a. Phosphorylation
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3′-O-Phosphorylation using tert-butylammonium fluoride (TBAF) converts 2′-O-phosphorylated intermediates into 3′-O-phosphates (65–70% yield), mimicking natural nucleotide biosynthesis .
b. Acylation
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6′-O-Acylation with fatty acids (e.g., palmitate) occurs via carboxylesterase-mediated reactions, enhancing lipophilicity for membrane permeability studies .
Biological and Catalytic Insights
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Enzymatic Inertness : 6-Chloropurine-9-β-D-glucoside resists hydrolysis by α-glucosidases, unlike O-glucosides, due to the stable N-glycosidic bond .
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Cytotoxic Activity : C6-alkyl/aryl derivatives (e.g., 6-cyclopropyl and 6-phenyl analogs) show moderate cytotoxicity in E. coli PNP assays but lack antitumor efficacy in murine xenografts .
Key Research Findings
This compound’s versatility in nucleoside chemistry underscores its utility as a scaffold for drug discovery and enzymatic studies.
Scientific Research Applications
Scientific Applications of 6-Chloropurine-9-β-D-glucoside
6-Chloropurine-9-β-D-glucoside, also known as 6-Chloropurine-9-b-D-glucoside, is a chemical compound with the CAS number 15465-92-6 . It is a purine derivative with a chlorine atom at the 6th position and a glucoside group at the 9th position .
Synthesis and Uses
Synthesis of N9-Cytokinin Conjugates
6-Chloropurine-9-β-D-glucoside is used in the synthesis of both aromatic and isoprenoid 9-glucosides via condensation with appropriate amines .
Precursor in Chemical Synthesis
6-Chloropurine can be utilized as a precursor in the creation of 9-alkylpurines through alkylation with substituted alkyl halides in dimethyl sulfoxide and in the preparation of 6-succinoaminopurine .
6-Chloropurine-9-β-D-glucoside is relevant in the study of cytokinin activity . Cytokinins (CKs) are plant hormones that regulate various aspects of plant growth and development, including cell division, differentiation, and senescence .
Impact on Cytokinin Activity
Glucosylation at the N9 position of the purine ring, as seen in 6-Chloropurine-9-β-D-glucoside, generally reduces cytokinin activity in bioassays . The 7- and 9-glucosylation almost reduce CK activity completely in nearly all CK bioassays .
Resistance to α-Glucosidases
7- and 9-conjugates are typically resistant to α-glucosidases, preventing their conversion into active cytokinins through hydrolysis .
Plant Senescence
N9-substituted purine derivatives, synthesized with 6-Chloropurine-9-β-D-glucoside, have demonstrated antisenescence activity in detached wheat leaves .
Safety and Hazards
6-Chloropurine is classified as harmful if swallowed and may target the liver .
GHS Hazard Statements
The Globally Harmonized System (GHS) classification includes the hazard statement H302: Harmful if swallowed .
Precautionary Measures
Precautionary measures include P264 (Wash ... thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), and P501 (Dispose of contents/container to appropriate waste disposal facility) .
Mechanism of Action
The mechanism of action of 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This inhibition disrupts cellular processes, making it effective against cancer cells and viruses. The compound targets specific enzymes and pathways, including RNA-dependent RNA-polymerase, which is crucial for viral replication .
Comparison with Similar Compounds
6-Chloropurine: A closely related compound used in similar applications.
2-Amino-6-chloropurine: Another derivative with comparable properties.
9-Benzyl-6-chloropurine: Used in the synthesis of purine conjugates.
Uniqueness: 6-Chloropurine-9-b-D-glucoside stands out due to its β-D-glucoside moiety, which enhances its solubility and bioavailability. This unique structure contributes to its efficacy in therapeutic applications, making it a valuable compound in biomedical research.
Properties
Molecular Formula |
C11H13ClN4O5 |
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Molecular Weight |
316.70 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1 |
InChI Key |
KTDJOIVBVRLPNX-SKJPJWHRSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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